4-(oxolan-3-yl)-1,3-oxazolidin-2-one

Medicinal Chemistry ADME Prediction Lipophilicity

4-(Oxolan-3-yl)-1,3-oxazolidin-2-one (CAS 1482121-24-3) is a heterocyclic compound featuring a 1,3-oxazolidin-2-one core substituted at the 4-position with a tetrahydrofuran-3-yl (oxolan-3-yl) group. It has a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 1482121-24-3
Cat. No. B6152902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(oxolan-3-yl)-1,3-oxazolidin-2-one
CAS1482121-24-3
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1COCC1C2COC(=O)N2
InChIInChI=1S/C7H11NO3/c9-7-8-6(4-11-7)5-1-2-10-3-5/h5-6H,1-4H2,(H,8,9)
InChIKeyPNEZKQYBGLVCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxolan-3-yl)-1,3-oxazolidin-2-one (CAS 1482121-24-3): Chemical Identity and Predicted Physicochemical Profile


4-(Oxolan-3-yl)-1,3-oxazolidin-2-one (CAS 1482121-24-3) is a heterocyclic compound featuring a 1,3-oxazolidin-2-one core substituted at the 4-position with a tetrahydrofuran-3-yl (oxolan-3-yl) group . It has a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . The compound is commercially available from several chemical suppliers, typically at purities of 95% or higher, and is offered as an oil , . Its predicted physicochemical properties include a boiling point of 392.2±31.0 °C, a density of 1.250±0.06 g/cm³, and an acid dissociation constant (pKa) of 12.46±0.40 . The compound's structure, which combines a cyclic carbamate with an ether-containing ring, suggests potential utility as a chiral auxiliary or as a building block in medicinal chemistry, a role consistent with the broader class of oxazolidin-2-ones [1].

Why 4-(Oxolan-3-yl)-1,3-oxazolidin-2-one (CAS 1482121-24-3) Cannot Be Interchanged with Common 4-Substituted Oxazolidin-2-ones


The performance of oxazolidin-2-one derivatives in both synthetic and biological applications is exquisitely sensitive to the nature of the substituent at the 4-position. This sensitivity arises from the direct influence of the substituent on key molecular properties such as lipophilicity, polarity, and the compound's overall three-dimensional shape , [1]. These factors, in turn, dictate critical parameters like solubility, membrane permeability, and the ability to participate in specific stereoselective interactions . For instance, even a simple change from a 4-methyl to a 4-phenyl group results in a dramatic shift in lipophilicity (ΔXLogP3 > 1.0) [2], , while the presence of a heteroatom-containing ring, such as the oxolan-3-yl group in the target compound, introduces unique hydrogen-bonding capabilities and alters conformational rigidity compared to alkyl or aryl analogs , [3]. Therefore, treating all 4-substituted oxazolidin-2-ones as interchangeable building blocks would be a critical error, leading to unpredictable yields in chemical synthesis, a loss of stereocontrol in asymmetric reactions, or the failure of a lead compound in a biological assay due to suboptimal physicochemical properties.

Quantitative Differentiation of 4-(Oxolan-3-yl)-1,3-oxazolidin-2-one (CAS 1482121-24-3) Against Key Analogs


Comparative Lipophilicity (LogP): Oxolan-3-yl Provides an Intermediate Hydrophobicity Between Methyl and Phenyl Analogs

The predicted partition coefficient (LogP) is a key determinant of a molecule's ability to cross biological membranes and its overall drug-likeness. The oxolan-3-yl substituent imparts a distinct lipophilicity profile to the oxazolidin-2-one core. A comparison of XLogP3 values reveals that the target compound (XLogP3 = -0.13) [1] is significantly less lipophilic than its 4-phenyl analog (XLogP3 = 1.2) [2] and the 4-(oxan-3-yl) analog (XLogP3 = 0.4) [3], but more lipophilic than the simple 4-methyl analog (LogP = 0.16) . This positions the compound as a 'Goldilocks' candidate, potentially offering a balance between the poor aqueous solubility often associated with high LogP compounds and the limited membrane permeability of very polar molecules.

Medicinal Chemistry ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding: Oxolan-3-yl Enhances Polarity Relative to Non-Oxygenated Analogs

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's oral bioavailability and its ability to cross the blood-brain barrier. The introduction of an ether oxygen in the oxolan-3-yl substituent increases the molecule's polarity. The target compound has a predicted TPSA of 47.6 Ų [1]. This is significantly higher than the TPSA of 38.3 Ų for the 4-phenyl analog [2] and 38.3 Ų for the 4-methyl analog (a class-level inference based on the phenyl analog's value and the smaller size of the methyl group) . This increased TPSA, coupled with an additional hydrogen bond acceptor (3 vs. 2 for the methyl and phenyl analogs), suggests the oxolan-3-yl derivative will exhibit greater aqueous solubility and potentially lower passive membrane permeability.

Medicinal Chemistry Drug Design Molecular Descriptors

Conformational Rigidity and Rotatable Bonds: The Cyclic Oxolane Group Restricts Flexibility

Conformational rigidity is a highly valued trait in chiral auxiliaries and building blocks, as it enhances stereocontrol in asymmetric reactions. The target compound features a cyclic oxolane ring, which reduces conformational freedom compared to acyclic alkyl chains. It has a rotatable bond count of 1 [1], identical to the 4-phenyl analog [2] and the 4-(oxan-3-yl) analog [3]. In contrast, the 4-methyl analog has a rotatable bond count of 0 . While the phenyl group provides rigidity through a planar ring, the saturated oxolane ring offers a different steric and electronic environment, which can be advantageous in certain stereoselective transformations.

Asymmetric Synthesis Chiral Auxiliary Design Conformational Analysis

Predicted Acid Dissociation Constant (pKa): Oxolan-3-yl Group Slightly Increases Acidity

The pKa of the oxazolidinone N-H proton influences the compound's ionization state under physiological conditions, impacting solubility, permeability, and target binding. The target compound has a predicted pKa of 12.46±0.40 . While experimental data for direct comparators are scarce, this value is consistent with the class of secondary amides/carbamates. It is, for example, more acidic than the N-H of a simple amide, but less so than a phenol. The presence of the electron-withdrawing oxolane ring may contribute to this acidity relative to purely alkyl-substituted analogs.

Physicochemical Properties Ionization State Drug Development

Potential as a Chiral Auxiliary: The Oxolane Ring as a Conformationally Biased Scaffold

The design of effective chiral auxiliaries relies on creating a sterically and electronically biased environment to direct the approach of reagents. The 4-(oxolan-3-yl) substituent is a cyclic ether, which can adopt specific conformations that influence the face selectivity of adjacent reactive centers. While direct comparative studies on the diastereoselectivity of reactions using this specific auxiliary are not yet available in the primary literature, its structure places it within the well-established class of 4-substituted oxazolidin-2-ones (Evans auxiliaries) [1]. The oxolane ring's oxygen atom can participate in chelation with Lewis acids, a feature that distinguishes it from purely carbocyclic auxiliaries. Furthermore, the development of 'SuperQuat' auxiliaries, which incorporate 5,5-disubstitution to enhance stereocontrol, demonstrates the importance of conformational rigidity in this class of molecules [2]. The target compound's structure suggests it could offer a novel stereoelectronic profile for asymmetric transformations, warranting its investigation as a potential new auxiliary.

Asymmetric Synthesis Chiral Auxiliary Stereoselectivity

Procurement-Driven Application Scenarios for 4-(Oxolan-3-yl)-1,3-oxazolidin-2-one (CAS 1482121-24-3)


Medicinal Chemistry Hit-to-Lead Optimization: Balancing Lipophilicity and Polarity

In a drug discovery program where a lead series based on an oxazolidin-2-one scaffold is being optimized, the target compound presents a strategic alternative to more common 4-aryl or 4-alkyl analogs. Its intermediate predicted LogP (XLogP3 = -0.13) [1] and higher TPSA (47.6 Ų) [2] relative to the 4-phenyl derivative (LogP = 1.2, TPSA = 38.3 Ų) [3] suggest it may address common ADME liabilities such as poor aqueous solubility or high metabolic clearance. Procuring this specific analog allows medicinal chemists to modulate the physicochemical properties of their lead series in a quantifiable way, as demonstrated by the comparative data.

Asymmetric Synthesis Research: Evaluating a Novel Chiral Auxiliary Candidate

For academic or industrial laboratories specializing in asymmetric synthesis, this compound is a candidate for a new chiral auxiliary. Its structure, a 4-substituted oxazolidin-2-one with a conformationally restricted cyclic ether substituent, aligns it with the Evans auxiliary family [4]. The presence of the ether oxygen introduces a potential site for chelation control, which is absent in carbocyclic auxiliaries. Researchers procuring this compound would be positioned to conduct exploratory studies on its performance in alkylation, aldol, or Diels-Alder reactions, comparing its diastereoselectivity and yield against established benchmarks.

Chemical Biology Tool Compound Development: Probing Structure-Activity Relationships

In the development of chemical probes for target validation, precise modulation of a molecule's properties is critical. The 4-(oxolan-3-yl) substituent provides a distinct vector for exploring structure-activity relationships (SAR) around an oxazolidinone pharmacophore. Its unique combination of hydrogen bond acceptors (3 total, including the oxolane oxygen) and moderate lipophilicity [1], [2] may enable interactions with biological targets that are not accessible to simpler alkyl or aryl-substituted analogs. Procuring this compound enables the synthesis of probe molecules with a novel, well-defined physicochemical signature.

Quote Request

Request a Quote for 4-(oxolan-3-yl)-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.